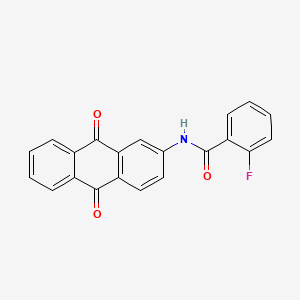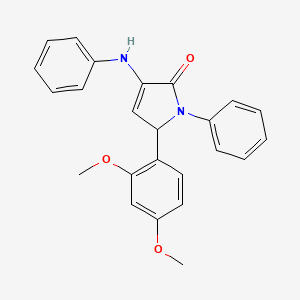![molecular formula C19H20N2O4 B5171009 1-[4-(4-nitrophenoxy)benzoyl]azepane](/img/structure/B5171009.png)
1-[4-(4-nitrophenoxy)benzoyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-nitrophenoxy)benzoyl]azepane, commonly known as NPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the azepane family, which is a class of organic compounds that contains a six-membered ring with one nitrogen atom. NPB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications in scientific research. In
Scientific Research Applications
NPB has been found to be a useful tool in scientific research due to its ability to modulate various biological processes. It has been used in studies related to cancer, inflammation, and neurodegenerative diseases. NPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, NPB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The mechanism of action of NPB is not fully understood, but it is believed to act through multiple pathways. NPB has been shown to modulate the activity of various enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases. It has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and are often dysregulated in cancer. NPB has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. In addition, NPB has been found to activate the Nrf2 pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
NPB has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. NPB has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, NPB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using NPB in lab experiments is its ability to modulate various biological processes. It has been found to be effective in inhibiting cell proliferation, inducing apoptosis, and reducing inflammation. However, one of the limitations of using NPB is its potential toxicity. It is important to use appropriate safety measures when handling NPB in the lab.
Future Directions
There are several future directions for the use of NPB in scientific research. One potential application is in the development of new cancer treatments. NPB has been found to inhibit the growth of cancer cells, making it a promising candidate for further study. Another potential application is in the treatment of neurodegenerative diseases. NPB has been shown to have neuroprotective effects, and further research could explore its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Additionally, NPB could be used in the development of new anti-inflammatory drugs, as it has been found to inhibit the production of pro-inflammatory cytokines.
Synthesis Methods
The synthesis of NPB involves several steps, starting with the reaction of 4-nitrophenol with 4-chlorobenzoyl chloride to form 4-(4-nitrophenoxy)benzoyl chloride. This intermediate is then reacted with azepane in the presence of a base to form NPB. The synthesis method has been optimized to yield high purity and high yield of NPB.
properties
IUPAC Name |
azepan-1-yl-[4-(4-nitrophenoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-19(20-13-3-1-2-4-14-20)15-5-9-17(10-6-15)25-18-11-7-16(8-12-18)21(23)24/h5-12H,1-4,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZDJDMKBIJSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199814 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B5170953.png)
![methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate](/img/structure/B5170955.png)
![1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B5170964.png)

![5-[2-(allyloxy)-5-bromobenzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170972.png)
![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5170979.png)
![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5170984.png)
![2-methoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170988.png)


![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5171006.png)
